molecular formula C21H23ClN2O2 B1681770 Strychnine hydrochloride CAS No. 1421-86-9

Strychnine hydrochloride

Cat. No. B1681770
CAS RN: 1421-86-9
M. Wt: 370.9 g/mol
InChI Key: VLXYTKMPCOQKEM-ZEYGOCRCSA-N
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Description

Strychnine hydrochloride is a hydrochloride obtained by combining strychnine with one molar equivalent of hydrogen chloride . It is a highly toxic, colorless, bitter, crystalline alkaloid used as a pesticide, particularly for killing small vertebrates such as birds and rodents .


Synthesis Analysis

Strychnine has been a subject of interest for chemists and pharmacologists who have established its structure, developed total syntheses, and examined its complex pharmacology . The total synthesis of strychnine has been accomplished through a novel vinylogous 1,4-addition, a challenging iodinium salt mediated silyl enol ether arylation, a palladium-catalyzed Heck reaction, and a streamlined late-stage conversion to strychnine .


Molecular Structure Analysis

The molecular structure of strychnine has been elucidated using various 1D and 2D experiments such as 1D 1H, 13C, DEPT, and 2D COSY, HETCOR, HSQC, HMBC and J-resolved spectroscopy . The structure of strychnine hydrochloride was determined to be a hydrochloride and an organoammonium salt .


Chemical Reactions Analysis

Strychnine hydrochloride can be identified by exploring the chemical shift as a signature in different 1D 1H and 13C experiments . The chemical shift signatures report the chemical structure of the molecules due to the impact of the counterions on the chemical shift of the protons adjacent to the heteroatoms .


Physical And Chemical Properties Analysis

Strychnine hydrochloride has a molecular weight of 370.9 g/mol . It is a white or translucent crystal or crystalline powder, odorless, and has a very bitter taste . It has a density of 1.36 g cm−3, a melting point of 270 °C, and a boiling point of 284 to 286 °C .

Scientific Research Applications

Neurological Research

  • Effects on Nonketotic Hyperglycinemia : Strychnine hydrochloride has been investigated for its potential use in treating nonketotic hyperglycinemia, a rare metabolic disease in infants. A study in rats showed that subacute oral administration of strychnine hydrochloride did not cause organ or tissue damage or functional disorders, highlighting its possible therapeutic applications (Seidl & Zbinden, 1982).

  • Inhibition of Cortical Neurons : Research has shown that strychnine can affect the inhibition of cortical neurons. It may depress or reverse the recurrent inhibitory hyperpolarization of pyramidal tract neurons in the cat's cortex. This suggests different susceptibilities of inhibitory processes to strychnine, potentially due to different inhibitory transmitters (Biscoe & Curtis, 1967).

  • Interactions with Amino Acids and Neuronal Firing : Strychnine has been found to antagonize the effect of glycine on cortical neurons, without affecting the depression induced by GABA or 5-HT. This points to a specific competitive antagonism of strychnine against glycine in the brain (Johnson, Roberts, & Straughan, 1970).

Pharmacological Studies

  • Analgesic and Anti-inflammatory Activities : A study involving transdermal administration of alkaloids from Strychnos nux-vomica seeds, which contain strychnine, indicated significant analgesic and anti-inflammatory activities. The study suggested the removal of most strychnine from the total alkaloid fraction to improve these pharmacological activities (Chen et al., 2012).

  • Modulation of Acetylcholine Receptors : Research has shown that strychnine can inhibit muscle and neuronal nicotinic acetylcholine receptors in Xenopus oocytes, suggesting its role in regulating these receptors. The interaction appears to be noncompetitive and may involve an external domain of the receptor (García-Colunga & Miledi, 1999).

Other Applications

  • Toxicity Studies : Strychnine has been used as a model compound in toxicity studies, like those assessing the effects of ambient temperature, dosage, body weight, and dosing time on drug action in animals (Jiangliang, Yifan, & Shoukun, 2004).

  • Spectrophotometric Assays : The alkaloid has been subject to spectrophotometric assays for precise measurement in pharmaceutical preparations. Such assays are critical for ensuring the accurate dosage and safety of strychnine-containing medications (Bhattacharya & Ganguly, 1952).

Safety And Hazards

Strychnine hydrochloride is extremely toxic. It can cause severe poisoning if ingested or exposed to in high amounts . It can cause liver and kidney damage as well as effects on the central nervous system .

Future Directions

Strychnine has been and remains today an important target for directed synthesis efforts . Consequential future contributions will be more effective than those recorded to date and most likely introduce new directions in organic synthesis strategy and tactics .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXYTKMPCOQKEM-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274154
Record name Strychnine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strychnine hydrochloride

CAS RN

1421-86-9
Record name Strychnidin-10-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strychnine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnine hydrochloride
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Record name STRYCHNINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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